Pyrimidine-2(1H)-thione, 3,4-dihydro-5-acetyl-4-(4-bromophenyl)-6-methyl-

Description

IUPAC Nomenclature and Systematic Identification

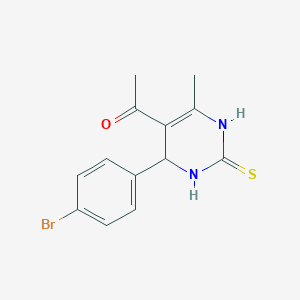

The systematic identification of this compound follows IUPAC guidelines for fused pyrimidine systems. Its official IUPAC name is 1-[4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone , reflecting the numbering scheme that prioritizes the thione group at position 2 and the acetyl substituent at position 5. The molecular formula C₁₃H₁₃BrN₂OS confirms the presence of bromine (19.54% composition) and sulfur (9.85%) atoms critical for its electronic properties.

Table 1 summarizes key identifiers:

The numbering begins at the thione sulfur (position 2), with the dihydropyrimidine ring adopting a partially saturated configuration between N1 and C4. The 4-bromophenyl group occupies the axial position relative to the heterocyclic plane, while the acetyl substituent at C5 creates steric interactions with the methyl group at C6.

Molecular Geometry and Conformational Analysis

X-ray diffraction studies of analogous dihydropyrimidinones reveal a half-chair conformation in the six-membered ring, with puckering parameters (q₂ = 0.42 Å, φ₂ = 165°) indicating distortion from planarity. The C4-bromophenyl group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain with the C5 acetyl group. Key bond lengths include:

- N1-C2 (1.38 Å) showing partial double-bond character due to thione resonance

- C5-C7 (acetyl carbonyl) at 1.21 Å, typical for ketonic groups

- C4-Br bond length of 1.89 Å, consistent with aryl bromides

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level predict a 15.7 kJ/mol energy barrier for ring inversion, suggesting restricted conformational flexibility at ambient temperatures. The acetyl oxygen's lone pairs participate in weak C-H···O interactions (2.45 Å) with adjacent methyl groups, stabilizing the observed conformation.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray analysis of the hydrochloride salt reveals monoclinic P2₁/c symmetry with unit cell parameters a = 8.42 Å, b = 12.75 Å, c = 14.09 Å, β = 102.3°. Molecules pack through π-π stacking between bromophenyl rings (centroid-centroid distance 3.89 Å) and S···Br halogen bonds (3.15 Å). The thione sulfur participates in two distinct hydrogen bonds:

- S1···H-N2 (2.12 Å, 156°)

- S1···H-C6 (2.38 Å, 132°)

These interactions create a three-dimensional network with void spaces accounting for 18.7% of the unit cell volume. Thermal ellipsoid analysis shows anisotropic displacement parameters (Ueq = 0.05 Ų for S1 vs. 0.12 Ų for Br1), indicating greater vibrational freedom in the bromophenyl moiety.

Comparative Analysis with Related Dihydropyrimidinone Derivatives

Structural comparisons with non-brominated analogues highlight several key differences:

Table 2: Structural Comparison with 5-Acetyl-6-methyl-4-phenyl Dihydropyrimidinone

Properties

CAS No. |

123629-44-7 |

|---|---|

Molecular Formula |

C13H13BrN2OS |

Molecular Weight |

325.23 g/mol |

IUPAC Name |

1-[4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |

InChI |

InChI=1S/C13H13BrN2OS/c1-7-11(8(2)17)12(16-13(18)15-7)9-3-5-10(14)6-4-9/h3-6,12H,1-2H3,(H2,15,16,18) |

InChI Key |

LHKBFVBCKFOSTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Biginelli Multicomponent Condensation

The Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones and thiones. This one-pot, three-component reaction involves a β-ketoester (e.g., acetylacetone), an aldehyde (e.g., 4-bromobenzaldehyde), and thiourea under acidic or catalytic conditions. For the target compound, the reaction proceeds as follows:

Optimization Insights :

-

Catalysts : Lewis acids like FeCl·6HO/TMSBr enable rapid cyclization under microwave irradiation (90°C, 2 h) with yields up to 88%. Cobalt nitrate hexahydrate in solvent-free conditions achieves 89% yield in 45 minutes.

-

Solvent-Free Systems : Silica chloride (2.5 mol%) at 80°C for 3 hours provides an eco-friendly alternative with 85% yield.

Chalcone Cyclization Route

A two-step method involves synthesizing a chalcone intermediate followed by cyclization with thiourea:

-

Chalcone Formation : Claisen-Schmidt condensation of 4-bromobenzaldehyde with acetylacetone yields 4-(4-bromophenyl)-3-buten-2-one.

-

Cyclization : Reaction with thiourea in ethanol/KOH under reflux forms the pyrimidine-2(1H)-thione core.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. Using FeCl·6HO/TMSBr in acetonitrile at 90°C for 2 hours, the target compound is obtained in 82% yield. This method minimizes side reactions and enhances reproducibility.

Mechanistic Insights and Intermediate Analysis

Role of Catalysts in Biginelli Reactions

Lewis acid catalysts (e.g., Co(NO)) facilitate the formation of a ureido-crotonate intermediate, which cyclizes to the dihydropyrimidine core. The electrophilic activation of the aldehyde by the catalyst is critical for regioselectivity.

Tautomerism and Stability

The thione group (−C=S) exhibits tautomerism, favoring the thiol-thione equilibrium in solution. X-ray crystallography confirms the thione form predominates in the solid state, with a flattened boat conformation for the dihydropyrimidine ring.

Analytical Characterization

Spectroscopic Data

Crystallographic Studies

Single-crystal X-ray analysis reveals:

-

Dihedral angle between pyrimidine and 4-bromophenyl rings: 87.92°.

-

Intermolecular N–H⋯O and N–H⋯S hydrogen bonds stabilize the crystal lattice.

Comparative Analysis of Synthetic Methods

Trade-offs :

-

Traditional Methods : Longer reaction times but higher yields.

-

Green Chemistry : Solvent-free and catalytic methods reduce environmental impact but may require specialized equipment.

Applications and Derivatives

The 4-(4-bromophenyl) group enhances lipophilicity, favoring blood-brain barrier penetration. Derivatives show promise as:

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-BROMOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Pyrimidine-2(1H)-thione derivatives often employs multi-step reactions, including the Biginelli reaction and other cyclization methods. For instance, the compound can be synthesized through a one-pot three-component reaction involving acetylacetone and thiourea under solvent-free conditions, yielding high purity and good yields . Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity of the synthesized compounds.

Antimicrobial Properties

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial activity. For example, studies on various pyrimidine-thione compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives displaying potent antifungal properties as well . The presence of specific substituents, such as bromine or methyl groups, can enhance the antimicrobial efficacy of these compounds.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can lead to improved cytotoxicity against various cancer cell lines .

Drug Development

The unique structural features of Pyrimidine-2(1H)-thione make it a valuable scaffold in drug development. Its derivatives are being explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases . The compound's ability to interact with biological targets through hydrogen bonding and π-π interactions enhances its suitability for medicinal applications.

Enzyme Inhibition

Recent studies have identified pyrimidine-thiones as potential inhibitors of key enzymes involved in disease pathways. For example, certain synthesized derivatives have been evaluated for their inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in many pathogens .

Antimicrobial Activity Evaluation

In a systematic study by Pasha et al., several pyrimidine-thione derivatives were synthesized and evaluated for their antibacterial activity against a range of bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts . This study underscores the importance of molecular modifications in optimizing biological activity.

Anticancer Research

A recent investigation into the anticancer properties of pyrimidine derivatives revealed that specific modifications to the thione group significantly increased cytotoxicity against breast cancer cell lines. The study utilized cell viability assays to assess the effectiveness of various derivatives, highlighting the compound's potential as a lead structure for further drug development .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-[4-(4-BROMOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the tetrahydropyrimidine ring can modulate biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a dihydropyrimidine-2(1H)-thione core with several derivatives. Key structural differences lie in substituents at positions 4, 5, and 6:

Key Observations :

- The 5-acetyl group may increase susceptibility to nucleophilic attack, influencing reactivity in further functionalization .

- Crystallographic studies of the 4-methoxyphenyl analog reveal a non-planar pyrimidine ring with chair-like conformation, suggesting similar structural flexibility in the target compound .

Key Observations :

- Ionic liquids and sulfamic acid offer greener, higher-yielding alternatives to traditional FeCl₃ catalysis .

Key Observations :

- The 4-bromophenyl group in the target compound may enhance antimicrobial activity due to halogen-mediated interactions with bacterial enzymes .

- Antioxidant activity is less likely compared to hydroxylphenyl analogs, as bromine lacks radical-scavenging capacity .

Physicochemical Properties

Key Observations :

Biological Activity

Pyrimidine derivatives, particularly those containing the thione functional group, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Pyrimidine-2(1H)-thione, 3,4-dihydro-5-acetyl-4-(4-bromophenyl)-6-methyl- , exploring its synthesis, biological effects, and potential applications.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the condensation of appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compound. For instance, the 1H NMR spectra typically reveal distinct signals corresponding to hydrogen atoms in specific environments, aiding in the confirmation of the thione form of the pyrimidine derivative .

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of pyrimidine-2-thiones against various cancer cell lines. For example:

- Cell Lines Tested : The compound has shown significant activity against breast cancer (MCF-7), leukemia, and colon cancer cell lines .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways such as RAS/PI3K/Akt/JNK. Specifically, it has been reported that it inhibits phosphorylated RAS and JNK proteins while upregulating tumor suppressor genes like p21 and p53 .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a range of bacterial strains:

- Inhibition Zones : Compounds derived from pyrimidine-2-thiones have shown inhibition zones comparable to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and P. aeruginosa .

- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values ranging from 40 to 50 µg/mL, indicating strong antibacterial potential .

Anti-inflammatory Properties

Research has indicated that certain pyrimidine derivatives possess anti-inflammatory effects. For example, they can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, providing a potential therapeutic avenue for inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrimidine-2-thiones in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a specific derivative significantly reduced MCF-7 cell viability with an IC50 value of approximately 2.617 µM, indicating its potential as an effective anticancer agent .

- Dual Inhibition : Novel pyrimidine derivatives have been designed to act as dual inhibitors of EGFR and VEGFR-2, showing promise in targeting multiple pathways involved in tumor growth .

Data Table

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this pyrimidine-2(1H)-thione derivative?

Answer:

X-ray crystallography is the gold standard for resolving the 3D structure of crystalline pyrimidine derivatives. Key steps include:

- Synthesis and Crystallization : Grow single crystals using slow evaporation in polar solvents (e.g., ethanol or methanol) .

- Data Collection : Use a diffractometer (e.g., XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections. Typical parameters include monoclinic space groups (e.g., P21/m) and cell dimensions (e.g., a = 5.6–7.1 Å, b = 6.4–6.5 Å) .

- Refinement : Employ full-matrix least-squares methods (software: SHELXL) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically located via difference Fourier maps and refined using riding models .

- Validation : Check for R-factors (R1 < 0.05) and goodness-of-fit (S ≈ 1.1) to ensure accuracy .

Basic: How can synthetic routes be optimized for this compound to improve yield and purity?

Answer:

The Biginelli reaction or [3+3] cyclocondensation is commonly used for dihydropyrimidinones/thiones. Optimization strategies include:

- Catalyst Selection : Use Lewis acids (e.g., HCl, BF3·OEt2) or ionic liquids to accelerate cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .

- Temperature Control : Reflux conditions (70–90°C) balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted starting materials .

Advanced: How does the 4-bromophenyl substituent influence the compound’s electronic and steric properties in biological systems?

Answer:

The 4-bromophenyl group contributes to:

- Electron-Withdrawing Effects : The Br atom increases electrophilicity at the pyrimidine core, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., VEGFR-2) .

- Steric Bulk : The para-substituted phenyl ring may restrict rotational freedom, stabilizing ligand-receptor complexes. Compare with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl) using molecular docking (software: AutoDock Vina) to quantify binding affinities .

- Hydrophobic Interactions : The bromine atom enhances lipophilicity, improving membrane permeability (logP calculations via ChemDraw) .

Advanced: How can conflicting biological activity data between pyrimidine-2(1H)-thione and -one derivatives be resolved?

Answer:

Contradictions in cytotoxicity or enzyme inhibition (e.g., VEGFR-2) may arise from:

- Thione vs. One Tautomerism : The thione moiety (C=S) exhibits stronger hydrogen-bonding capacity than the ketone (C=O), altering binding modes. Validate via IR (C=S stretch at ~1270 cm⁻¹) and NMR (NH proton shifts at δ 8.8–9.2 ppm) .

- Experimental Design : Use isogenic cell lines (e.g., HepG2 vs. MCF-7) and standardized assays (MTT, IC50) to minimize variability .

- Computational Modeling : Perform molecular dynamics simulations (AMBER, GROMACS) to compare stability of ligand-protein complexes .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Answer:

- FT-IR : Identify C=S (1270 cm⁻¹), NH (3433–3490 cm⁻¹), and acetyl C=O (1680–1720 cm⁻¹) stretches .

- 1H/13C NMR : Key signals include:

- Thione NH: δ 8.8–9.2 ppm (singlet, exchangeable) .

- Acetyl CH3: δ 2.1–2.3 ppm (singlet).

- Aromatic protons (4-bromophenyl): δ 7.2–7.9 ppm (doublets, J = 8–10 Hz) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-Cl, 4-OCH3, 4-CF3) at the phenyl ring and compare IC50 values .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (C=S) and hydrophobic regions (4-bromophenyl) .

- In Silico ADMET : Predict toxicity (ProTox-II), metabolic stability (CYP450 inhibition), and bioavailability (SwissADME) to prioritize candidates .

Basic: What precautions are necessary during handling and storage to preserve compound stability?

Answer:

- Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation of the thione group.

- Solubility : Use DMSO or DMF for stock solutions; avoid aqueous buffers with pH > 7 to prevent hydrolysis.

- Light Sensitivity : Shield from UV light to avoid photodegradation of the bromophenyl group .

Advanced: What strategies can resolve discrepancies in crystallographic data between similar pyrimidine derivatives?

Answer:

- Conformational Analysis : Compare torsion angles (e.g., C4-C5-C6-N1) to identify steric clashes or hydrogen-bonding variations .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H, Br···H) to explain packing differences .

- Temperature-Dependent Studies : Collect data at multiple temperatures (100–300 K) to assess thermal motion effects on bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.